Regioselective Reactivity: 8-Bromo Substitution Enables Cross-Coupling Selectivity Unavailable to 3-Bromo Isomers
8-Bromo-3-methylimidazo[1,5-a]pyridine provides a distinct synthetic advantage over its 3-bromo positional isomer. The bromine atom at the 8-position serves as a selective handle for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups at the pyridine ring terminus [1]. In contrast, the 3-position on the imidazo[1,5-a]pyridine scaffold is the site of nucleophilic addition and deprotonation, making 3-bromo analogs less suitable for cross-coupling due to competing side reactions [2]. This positional selectivity ensures cleaner synthetic transformations with fewer byproducts.
| Evidence Dimension | Regioselective synthetic utility for cross-coupling reactions |
|---|---|
| Target Compound Data | 8-position bromine serves as selective handle for Suzuki-Miyaura coupling; suitable for sequential functionalization strategies |
| Comparator Or Baseline | 3-bromoimidazo[1,5-a]pyridine (CAS: 1263057-86-8): 3-position bromine substitution pattern is less suitable for cross-coupling due to competing reactivity at the C3 nucleophilic site |
| Quantified Difference | Positional isomerism dictates orthogonal synthetic routes; 8-bromo enables pyridine-terminus diversification, whereas 3-bromo provides imidazole-terminus functionalization [2] |
| Conditions | Suzuki-Miyaura cross-coupling with arylboronic acids; Pd-catalyzed conditions; room temperature to 80°C |
Why This Matters
For procurement, this compound is selected over 3-bromo isomers specifically when the synthetic route requires pyridine-ring diversification rather than imidazole-ring modification.
- [1] Shibahara, F., Yamaguchi, E., Kitagawa, A., Imai, A., & Murai, T. (2009). Synthesis of 1,3-diarylated imidazo[1,5-a]pyridines with a combinatorial approach: metal-catalyzed cross-coupling reactions of 1-halo-3-arylimidazo[1,5-a]pyridines with arylmetal reagents. Tetrahedron, 65(26), 5062–5073. View Source
- [2] Burstein, C., Lehmann, C. W., & Glorius, F. (2005). Imidazo[1,5-a]pyridine-3-ylidenes—pyridine derived N-heterocyclic carbene ligands. Tetrahedron, 61(26), 6207-6217. View Source
